Cas no 928304-47-6 (4-Bromo-2,3-difluorotoluene)

4-Bromo-2,3-difluorotoluene is a halogenated aromatic compound with the molecular formula C₇H₅BrF₂. This derivative of toluene features bromine and fluorine substituents at the 4, 2, and 3 positions, respectively, enhancing its reactivity in electrophilic substitution and cross-coupling reactions. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of fluorinated active ingredients. The electron-withdrawing effects of the halogens improve its utility in palladium-catalyzed reactions, such as Suzuki-Miyaura couplings. The compound is characterized by high purity and stability under standard conditions, ensuring consistent performance in synthetic applications. Proper handling and storage are recommended due to its halogenated nature.
4-Bromo-2,3-difluorotoluene structure
4-Bromo-2,3-difluorotoluene structure
Product Name:4-Bromo-2,3-difluorotoluene
CAS No:928304-47-6
MF:C7H5BrF2
MW:207.015408277512
MDL:MFCD21603711
CID:3373176
PubChem ID:17797198
Update Time:2025-05-27

4-Bromo-2,3-difluorotoluene Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 1-BROMO-2,3-DIFLUORO-4-METHYL-
    • 1-Bromo-2,3-difluoro-4-methylbenzene (ACI)
    • 1-Bromo-2,3-difluoro-4-methyl-benzene
    • SCHEMBL10301570
    • AKOS022179784
    • SY240656
    • 4-Bromo-2,3-difluorotoluene
    • 1-Bromo-2,3-difluoro-4-methylbenzene
    • CS-0188477
    • EN300-193204
    • AS-30488
    • 928304-47-6
    • 4-BROMO-2,3-DIFLUORO-TOLUENE
    • MFCD21603711
    • MDL: MFCD21603711
    • Inchi: 1S/C7H5BrF2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
    • InChI Key: DGQOAPHVNRUBOU-UHFFFAOYSA-N
    • SMILES: FC1C(Br)=CC=C(C)C=1F

Computed Properties

  • Exact Mass: 205.95427g/mol
  • Monoisotopic Mass: 205.95427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 0Ų

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4-Bromo-2,3-difluorotoluene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine Catalysts: Aluminum chloride Solvents: Dichloromethane ;  rt → < 10 °C; 3 h, < 10 °C; 1 h, 10 °C
Reference
Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor
Naganathan, Sriram; Andersen, Denise L.; Andersen, Neil G.; Lau, Stephen; Lohse, Anders; et al, Organic Process Research & Development, 2015, 19(7), 721-734

4-Bromo-2,3-difluorotoluene Raw materials

4-Bromo-2,3-difluorotoluene Preparation Products

4-Bromo-2,3-difluorotoluene Suppliers

Amadis Chemical Company Limited
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(CAS:928304-47-6)4-Bromo-2,3-difluorotoluene
Order Number:A943357
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:46
Price ($):397.0
Email:sales@amadischem.com

Additional information on 4-Bromo-2,3-difluorotoluene

Recent Advances in the Application of 4-Bromo-2,3-difluorotoluene (CAS: 928304-47-6) in Chemical and Pharmaceutical Research

The compound 4-Bromo-2,3-difluorotoluene (CAS: 928304-47-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in synthetic chemistry and drug development. This halogenated aromatic compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including potential therapeutic agents targeting infectious diseases and cancer. Recent studies have highlighted its role in facilitating efficient cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 4-Bromo-2,3-difluorotoluene as a key building block in the synthesis of novel kinase inhibitors. The compound's unique electronic properties, conferred by the bromo and difluoro substituents, were found to enhance the reactivity and selectivity of palladium-catalyzed Suzuki-Miyaura couplings. This advancement has opened new avenues for the development of targeted therapies, particularly in oncology, where kinase inhibition remains a cornerstone of treatment strategies.

Another significant application of 4-Bromo-2,3-difluorotoluene was reported in the field of antimicrobial drug discovery. A research team at the University of Cambridge utilized this compound as a precursor for the synthesis of fluorinated quinolone derivatives, which exhibited potent activity against multidrug-resistant bacterial strains. The incorporation of fluorine atoms, facilitated by the difluorotoluene moiety, was shown to improve the pharmacokinetic properties of these antimicrobial agents, including enhanced membrane permeability and metabolic stability.

The compound's role in materials science has also been explored, particularly in the development of organic electronic materials. A recent publication in Advanced Materials detailed how 4-Bromo-2,3-difluorotoluene derivatives can be employed as electron-deficient units in the design of n-type organic semiconductors. These materials demonstrate promising characteristics for use in organic field-effect transistors (OFETs) and photovoltaic devices, owing to their tunable electronic properties and good environmental stability.

From a synthetic chemistry perspective, methodological improvements in handling 4-Bromo-2,3-difluorotoluene have been reported. A 2024 study in Organic Process Research & Development presented optimized protocols for large-scale production and purification of this compound, addressing previous challenges related to its stability and reactivity. These process improvements have significantly enhanced the compound's accessibility for industrial applications while maintaining high purity standards required for pharmaceutical use.

Looking forward, the unique structural features of 4-Bromo-2,3-difluorotoluene continue to inspire innovative applications across multiple disciplines. Current research directions include its incorporation into metal-organic frameworks (MOFs) for catalytic applications and its use as a probe molecule in studying fluorine-specific biochemical interactions. As synthetic methodologies advance and our understanding of fluorine chemistry deepens, the importance of this versatile building block is expected to grow further in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:928304-47-6)4-Bromo-2,3-difluorotoluene
A943357
Purity:99%
Quantity:25g
Price ($):397.0
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